2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid involves several steps, starting with the appropriate precursors. The key steps include:
Fluorination: Introduction of fluorine atoms to the precursor molecule.
Amination: Incorporation of the amino group.
Dimethylation: Addition of methyl groups to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Controlled addition of reagents and catalysts.
Purification: Techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid has several scientific research applications:
Neuropsychopharmacology: Investigated for its potential to treat major depressive disorder by modulating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.
Synaptogenesis: Promotes the formation of synapses in the brain, which is crucial for neural connectivity and function.
Antidepressant Effects: Exhibits rapid and long-lasting antidepressant effects in preclinical models, similar to those of ketamine.
Mechanism of Action
The compound exerts its effects by directly and selectively activating the mTORC1 signaling pathway. It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway. This activation leads to increased mTORC1 signaling, promoting synaptogenesis and producing rapid antidepressant effects. The actions of 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid require the signaling of brain-derived neurotrophic factor (BDNF) .
Comparison with Similar Compounds
Ketamine: An NMDA receptor antagonist that also activates the mTORC1 pathway.
Leucine: An amino acid that modulates the same pathway but with different efficacy and specificity.
Uniqueness: 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid is unique in its selective activation of the mTORC1 pathway through sestrin2 modulation, offering a targeted approach to treating major depressive disorder with potentially fewer side effects compared to other compounds .
Properties
IUPAC Name |
2-amino-5,5-difluoro-4,4-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-7(2,6(8)9)3-4(10)5(11)12/h4,6H,3,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIMCJTDKEPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.